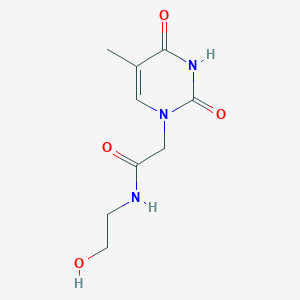![molecular formula C28H29N5O4 B11092176 4-(3,4-dimethylphenyl)-2-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B11092176.png)
4-(3,4-dimethylphenyl)-2-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core, a nitrophenyl group, and a hydroxyethyl piperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group onto the phenyl ring.
Attachment of the Hydroxyethyl Piperazine Moiety: This step may involve nucleophilic substitution reactions where the piperazine derivative reacts with an appropriate electrophile.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts or specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents like hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into smaller fragments.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. The nitro group and hydroxyethyl piperazine moiety play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE include other phthalazinone derivatives with different substituents. These compounds may share similar chemical reactivity and biological activities but differ in their specific interactions and effects. Examples of similar compounds include:
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone .
- N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines .
The uniqueness of 4-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-NITROPHENYL}-1(2H)-PHTHALAZINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N5O4 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl]phthalazin-1-one |
InChI |
InChI=1S/C28H29N5O4/c1-19-7-8-21(17-20(19)2)27-23-5-3-4-6-24(23)28(35)32(29-27)26-18-22(33(36)37)9-10-25(26)31-13-11-30(12-14-31)15-16-34/h3-10,17-18,34H,11-16H2,1-2H3 |
InChI Key |
FEXBAQZAPNATFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-Bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11092093.png)
![3-amino-6-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11092100.png)
![4,4'-{[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092106.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B11092127.png)

![Di-tert-butyl chloro(tetrazolo[1,5-b]pyridazin-6-yl)malonate](/img/structure/B11092131.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11092136.png)

![2,2'-[oxybis(benzene-4,1-diylimino)]bis(3-acetyl-6-methyl-4H-pyran-4-one)](/img/structure/B11092142.png)
![2-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11092155.png)
![(2E,5E)-5-(1-ethylquinolin-2(1H)-ylidene)-2-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B11092166.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide](/img/structure/B11092170.png)
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B11092178.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11092183.png)
